

# Impact on Antibody-Drug Conjugate (ADC) Performance

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## Compound of Interest

Compound Name: Benzyl-PEG3-MS

Cat. No.: B15061991

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In the context of ADCs, PEG linkers offer several advantages, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).<sup>[3]</sup> Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.

## Data Presentation

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker Length	Clearance Rate (mL/kg/day)	Fold Change vs. Non-PEGylated	Reference Molecule
No PEG	~8.5	1.0	Non-binding IgG-MMAE
PEG2	~7.0	0.82	Non-binding IgG-MMAE
PEG4	~5.5	0.65	Non-binding IgG-MMAE
PEG6	~4.0	0.47	Non-binding IgG-MMAE
PEG8	~2.5	0.29	Non-binding IgG-MMAE
PEG12	~2.5	0.29	Non-binding IgG-MMAE
PEG24	~2.5	0.29	Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.			

Table 2: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

PEG Linker Length	Tumor Growth Inhibition (%)	Key Finding
Non-PEGylated	11	Baseline efficacy
PEG2	35-45	Moderate improvement in efficacy
PEG4	35-45	Similar efficacy to PEG2
PEG8	75-85	Significant improvement in efficacy
PEG12	75-85	Maintained high efficacy
PEG24	75-85	Maintained high efficacy
Data from a study in SCID mice bearing L540cy subcutaneous xenografts.		

Table 3: Qualitative Comparison of Different PEG Linker Lengths in ADCs

Property	Short PEG Linkers (e.g., PEG2, PEG4)	Long PEG Linkers (e.g., PEG8, PEG12, PEG24)
Solubility	Moderate improvement	Significant improvement, especially for hydrophobic payloads
Stability	Generally higher stability	May have slightly lower stability in some cases
Pharmacokinetics	Moderate increase in half-life	Significant increase in half-life and plasma exposure
In Vitro Potency	Often higher	May be slightly reduced due to steric hindrance
In Vivo Efficacy	Moderate	Generally higher, especially for hydrophobic payloads
Tumor Penetration	Potentially better due to smaller size	May be slightly impeded by larger size

## Impact on PROTAC Performance

The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker directly influence this ternary complex formation, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

## Data Presentation

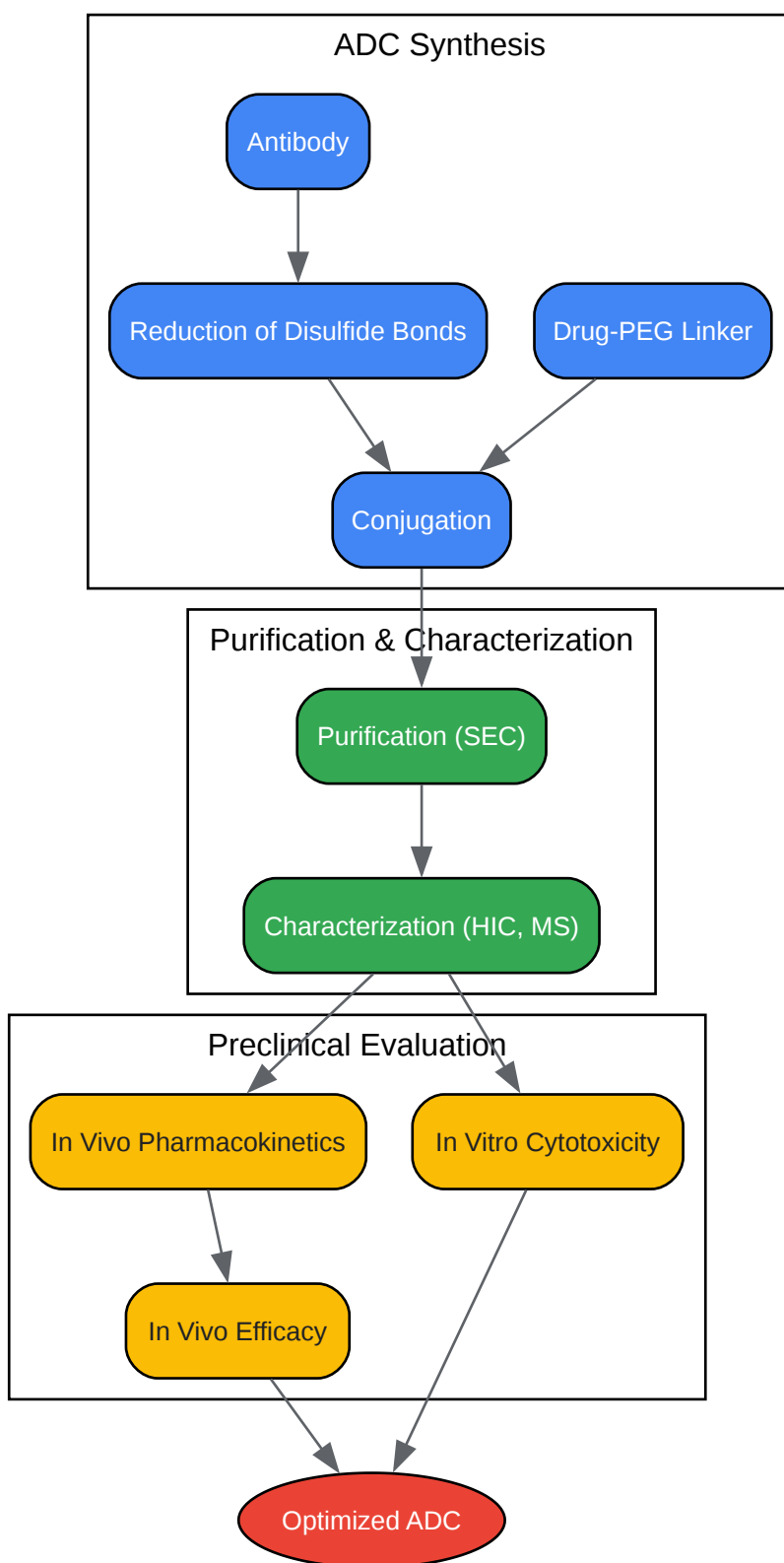
Table 4: Effect of PEG Linker Length on PROTAC Degradation Efficiency

Target Protein	Linker Type & Length	DC50 (nM)	Dmax (%)	Key Finding
ER $\alpha$	12-atom chain	>1000	<20	Inefficient degradation
ER $\alpha$	16-atom chain	1-10	>80	Optimal length for efficient degradation
BTK	11-atom chain	~25	~90	Effective degradation
BTK	14-atom chain	~5	>95	Improved degradation with longer linker
TBK1	<12 atoms	-	No degradation	Linker too short for ternary complex formation
TBK1	12-29 atoms	Submicromolar	>90	Effective degradation within this range
Data synthesized from multiple studies on PROTACs.				

Table 5: Influence of PEG Linker Length on PROTAC Permeability

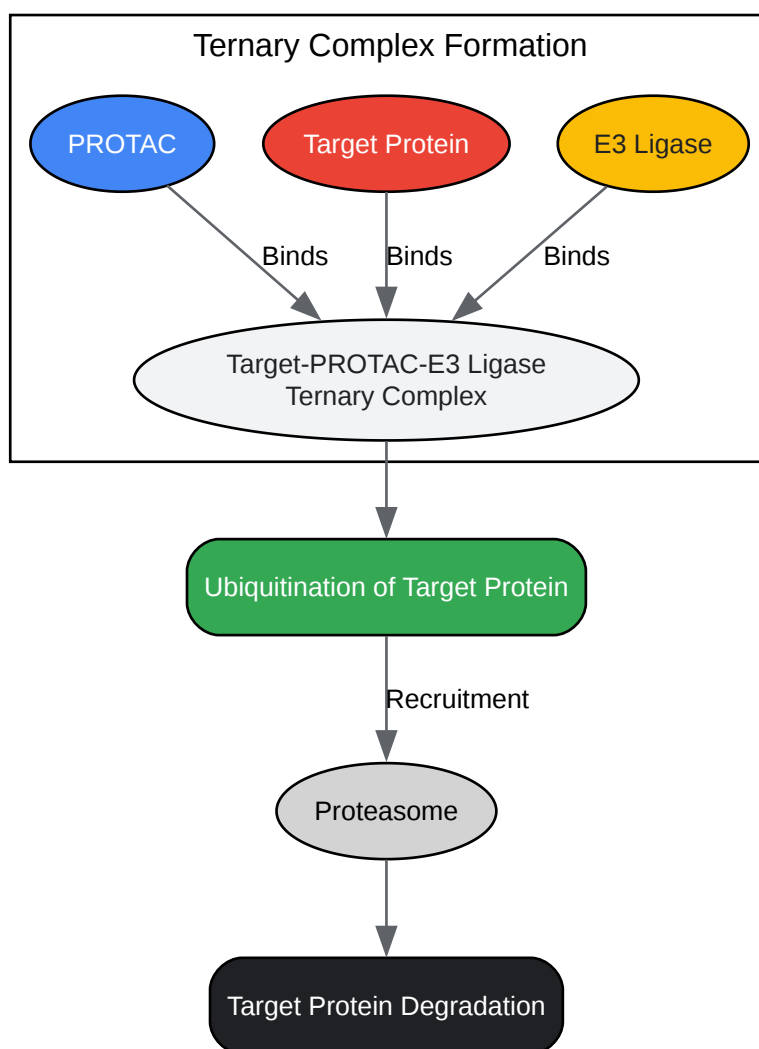
PROTAC Series	PEG Linker Length	Permeability (Pe, $10^{-6}$ cm/s)	Key Finding
MZ Series	1-unit PEG	0.6	Most permeable in the series
MZ Series	3-unit PEG	0.006	100-fold decrease in permeability
AT Series	1-unit PEG	-	More permeable
AT Series	2-unit PEG	-	Permeability reduced by half
Data from a study on VH032-based PROTACs.			

## Mandatory Visualization



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Caption: Workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).



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Email: [info@benchchem.com](mailto:info@benchchem.com)